5-O-Methylvisammioside

Descripción general

Descripción

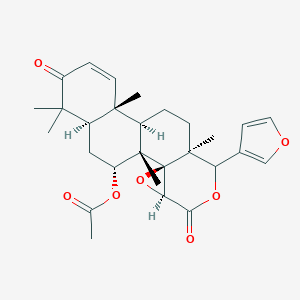

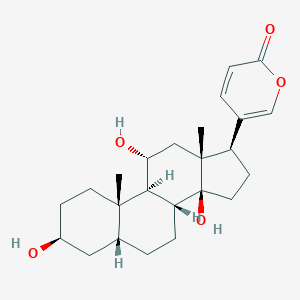

5-O-Metilvisamiosido: es un producto natural aislado de las raíces de Saposhnikovia divaricata (Turcz.) Schischk, una planta perteneciente a la familia Umbelliferae . Este compuesto es un derivado de la cromona con diversas actividades biológicas, que incluyen efectos antiinflamatorios, antitumorales y neuroprotectores . Su fórmula molecular es C22H28O10, y tiene un peso molecular de 452,45 g/mol .

Mecanismo De Acción

El mecanismo de acción de 5-O-Metilvisamiosido implica la modulación de múltiples objetivos y vías moleculares. El compuesto inhibe la interacción proteína-proteína entre la histona H3 y 14-3-3ε, lo que lleva al arresto del ciclo celular en las células cancerosas . También reduce la fosforilación de la histona H3 e inhibe la translocación nuclear de NF-κB, suprimiendo así la inflamación . Además, 5-O-Metilvisamiosido interactúa con proteínas clave en la vía MAPK, como p38 y JNK, para reducir el estrés oxidativo y la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-O-Metilvisamiosido generalmente implica la extracción de las raíces secas de Saposhnikovia divaricata. El proceso de extracción utiliza solventes como agua, etanol o metanol . El compuesto se puede purificar aún más utilizando técnicas cromatográficas para lograr niveles de alta pureza.

Métodos de Producción Industrial: La producción industrial de 5-O-Metilvisamiosido implica la extracción a gran escala del material vegetal. Las raíces se secan y se muelen en un polvo fino, seguido de la extracción con un solvente adecuado. El extracto se concentra y se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5-O-Metilvisamiosido experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el anillo de cromona.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo utilizan reactivos como halógenos o nucleófilos en condiciones controladas.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de cromona reducidos .

Aplicaciones Científicas De Investigación

Química: 5-O-Metilvisamiosido se utiliza como un compuesto de referencia en el control de calidad de los medicamentos herbales derivados de Saposhnikovia divaricata. Sirve como un marcador para la identificación y cuantificación de ingredientes activos en estas preparaciones .

Biología: El compuesto se ha estudiado por sus propiedades antiinflamatorias. Inhibe la liberación de histamina de los mastocitos y reduce la producción de mediadores inflamatorios como el óxido nítrico y el malondialdehído .

Medicina: 5-O-Metilvisamiosido exhibe posibles efectos terapéuticos en diversas condiciones médicas. Ha demostrado ser prometedor en el tratamiento de la lesión hepática aguda, la depresión y la neuroinflamación. El compuesto modula vías de señalización clave, incluidas las vías TNF, MAPK y NF-κB .

Industria: En la industria farmacéutica, 5-O-Metilvisamiosido se utiliza en el desarrollo de nuevos fármacos dirigidos a enfermedades inflamatorias y neurodegenerativas. También se emplea en la formulación de suplementos herbales y medicinas tradicionales .

Comparación Con Compuestos Similares

Compuestos Similares:

Cimifugina: Otro derivado de la cromona con propiedades antiinflamatorias.

Prim-O-glucosilcimifugina: Un glucósido de cimifugina con actividades biológicas similares.

Sec-O-glucosilhamaudol: Un compuesto relacionado con efectos neuroprotectores.

Unicidad: 5-O-Metilvisamiosido es único debido a su estructura molecular específica y la presencia de un grupo glucosilo en la posición 4’. Esta característica estructural contribuye a sus actividades biológicas y potencial terapéutico distintos .

Propiedades

IUPAC Name |

(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGFPTYGKPLXPK-OOBAEQHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84272-85-5 | |

| Record name | 84272-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological activities of 5-O-Methylvisammioside?

A1: this compound exhibits various pharmacological activities including anti-inflammatory, [] anti-asthma [], and antidepressant effects. [] It has also been shown to protect against acute liver injury. []

Q2: How does this compound exert its protective effect against acute liver injury?

A2: Research suggests that this compound protects against acute liver injury by regulating the TNF/MAPK/NF-κB/arachidonic acid pathway. []

Q3: How does this compound contribute to the treatment of depression?

A3: Studies indicate that this compound might exert antidepressant effects by inhibiting the overactivation of BV-2 microglia, a type of glial cell in the central nervous system, through the NF-κB/IκB-α pathway. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, they can be deduced from its chemical structure: Molecular Formula: C20H22O8* Molecular Weight:* 390.38 g/mol

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, structural characterization studies utilize techniques like ESI-MS, 1H NMR, and 13C NMR to confirm the identity of this compound. []

Q6: What are the common methods for extracting this compound from Radix Saposhnikoviae?

A6: Several extraction techniques are employed, including:* High-speed counter-current chromatography (HSCCC): This method has successfully isolated high-purity this compound from Radix Saposhnikoviae. []* Microwave-assisted extraction: This technique offers a rapid and efficient way to extract this compound with high yield. []* Ultrasonic-assisted extraction (UAE): This method, particularly when optimized using response surface methodology (RSM), proves effective for extracting this compound. [, ]* Ionic Liquid-based Ultrasonic-Assisted Extraction (ILUAE): This method, utilizing ionic liquids as the solvent, shows high efficiency in extracting this compound. []

Q7: How is the quality of this compound typically analyzed and controlled?

A7: * HPLC (High-Performance Liquid Chromatography): This is a widely used method for quantifying this compound in various formulations and herbal extracts. [, , , , , , , , , , , , , , ]* UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): This technique allows for the identification and quantification of this compound, even in complex mixtures, and is particularly useful for quality assessment and metabolomic studies. []* UHPLC-Q-Exactive Orbitrap HR-MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry): This high-resolution and accurate method aids in identifying and quantifying this compound and other constituents in complex mixtures like Jingyin Granules. []* TLC (Thin-Layer Chromatography): This method is employed for the qualitative analysis and identification of this compound. [, ]

Q8: What are some of the challenges in developing analytical methods for this compound?

A8: Ensuring method sensitivity, selectivity, and reproducibility can be challenging, especially given the complex matrix of herbal preparations. Method validation is crucial to guarantee accuracy, precision, and specificity. []

Q9: What formulation strategies are used for this compound?

A9: this compound is incorporated into various formulations, including:* Nasal Sprays: Research has explored the nasal absorption of this compound, suggesting its feasibility for nasal spray formulations. []* Tablets: this compound is formulated into tablets like Siji Ganmao Tablets and Tongqiao Biyan Tablets. [, ]* Capsules: It is also incorporated into capsule formulations like Yaozhouling Capsules and Xiaoerzhiyang Capsules. [, ]* Granules: Formulations like Changbitong Granules, Fangfeng Tongsheng Pills, and Guizhi Shaoyao Zhimu Granules contain this compound. [, , , ]* Powders: this compound is also a component of powder formulations like Wuhu Powder and Yuping feng powder. [, ]

Q10: How stable is this compound under different conditions?

A10: While specific stability data is not available in the provided abstracts, stability under various conditions (temperature, pH, light) is crucial for formulation development and storage.

Q11: What are the potential drug delivery challenges for this compound?

A11: Like many natural compounds, challenges may include optimizing solubility, bioavailability, and targeted delivery to specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Research indicates that after oral administration, this compound is absorbed into the bloodstream and distributed to various tissues, including the heart, liver, spleen, lung, kidney, brain, fat, and testicles. [] In vivo and in vitro studies have identified several metabolites, with deglycosylation being a major metabolic pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

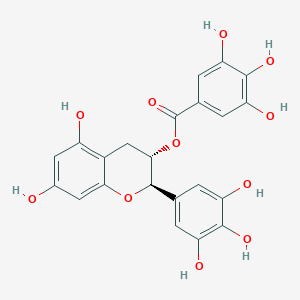

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)